molecular formula C15H14N2O4 B12148080 (Z)-methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate

(Z)-methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate

Cat. No.: B12148080
M. Wt: 286.28 g/mol
InChI Key: XBQMCKYKSGMBSX-JYRVWZFOSA-N
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Description

Methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then further reacted with various reagents to introduce the hydroxy and oxo functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxy group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the oxo group would yield a diol.

Scientific Research Applications

Methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester that serves as a precursor in the synthesis of pyrazole derivatives.

    5-Amino-1H-pyrazole: A related pyrazole compound with different functional groups.

    Methyl 3-oxo-3-phenylpropanoate: Another ester with a similar structure but different functional groups.

Uniqueness

Methyl 2-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4-oxobut-2-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and industrial uses.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl (Z)-4-hydroxy-4-(5-methyl-1-phenylpyrazol-4-yl)-2-oxobut-3-enoate

InChI

InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-9,18H,1-2H3/b13-8-

InChI Key

XBQMCKYKSGMBSX-JYRVWZFOSA-N

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C/C(=O)C(=O)OC)/O

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=CC(=O)C(=O)OC)O

Origin of Product

United States

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